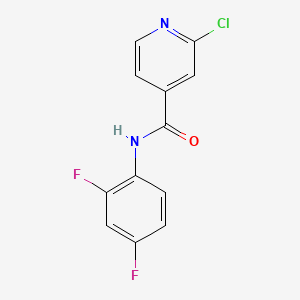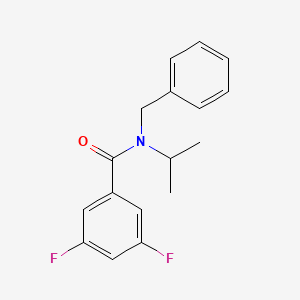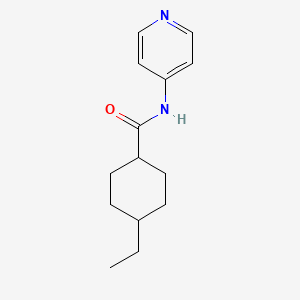
WP PEI (WEAK ANION EXCHANGER)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WP PEI (WEAK ANION EXCHANGER) is a type of ion exchange resin that is used to remove anions from solutions. It is characterized by its weakly basic functional groups, which can exchange anions in a reversible manner. This compound is widely used in various fields, including water treatment, chemical processing, and pharmaceuticals, due to its ability to selectively remove anions from complex mixtures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of WP PEI (WEAK ANION EXCHANGER) typically involves the polymerization of ethyleneimine with a crosslinking agent. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of a stable polymer network. The polymer is then functionalized with weakly basic groups, such as primary, secondary, or tertiary amines .
Industrial Production Methods
In industrial settings, the production of WP PEI (WEAK ANION EXCHANGER) involves large-scale polymerization reactors where ethyleneimine and crosslinking agents are mixed under controlled conditions. The resulting polymer is then processed to introduce the weakly basic functional groups. This process may include steps such as washing, drying, and sieving to obtain the final product in the desired form .
Análisis De Reacciones Químicas
Types of Reactions
WP PEI (WEAK ANION EXCHANGER) primarily undergoes ion exchange reactions, where anions in the solution are exchanged with the anions attached to the resin. These reactions are influenced by the pH of the solution, the nature of the anions, and the presence of competing ions .
Common Reagents and Conditions
Common reagents used in these reactions include various anionic species such as chloride, sulfate, and phosphate ions. The conditions for these reactions typically involve maintaining a neutral to slightly basic pH to ensure the optimal performance of the weakly basic functional groups .
Major Products Formed
The major products formed from these reactions are the exchanged anions, which are released into the solution as the target anions are captured by the resin. This process is reversible, allowing the resin to be regenerated and reused multiple times .
Aplicaciones Científicas De Investigación
WP PEI (WEAK ANION EXCHANGER) has a wide range of applications in scientific research:
Chemistry: It is used in ion exchange chromatography to separate and purify anionic compounds from complex mixtures.
Biology: It is employed in the purification of nucleic acids and proteins by removing anionic contaminants.
Medicine: It is used in drug delivery systems to control the release of anionic drugs.
Industry: It is utilized in water treatment processes to remove anionic pollutants from wastewater.
Mecanismo De Acción
The mechanism of action of WP PEI (WEAK ANION EXCHANGER) involves the interaction of its weakly basic functional groups with anions in the solution. The nitrogen atoms in the amine groups have a free electron pair, allowing them to act as Lewis bases and form reversible bonds with anions. This ion exchange process is driven by the concentration gradient of the anions and the affinity of the resin for specific anions .
Comparación Con Compuestos Similares
Similar Compounds
Diethylaminoethyl-cellulose (DEAE-cellulose): Another weak anion exchanger used in protein purification.
Polyethyleneimine-modified biochar: Used for enhanced phosphate adsorption.
Strong anion exchangers: Such as quaternary ammonium resins, which have a higher affinity for anions but are less selective.
Uniqueness
WP PEI (WEAK ANION EXCHANGER) is unique due to its ability to selectively remove anions from complex mixtures while maintaining a high capacity for ion exchange. Its weakly basic functional groups provide a balance between selectivity and capacity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
126850-07-5 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)


